Ethyl 2-amino-5-[2-naphthylthio]benzoate
Description
Properties
CAS No. |
52979-20-1 |
|---|---|
Molecular Formula |
C19H17NO2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 2-amino-5-naphthalen-2-ylsulfanylbenzoate |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)17-12-16(9-10-18(17)20)23-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2,20H2,1H3 |
InChI Key |
TZKBHVKCNLILJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)SC2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Ethyl 2-amino-5-halobenzoate
One common approach involves starting from Ethyl 2-amino-5-halobenzoate (e.g., 5-bromo or 5-chloro derivative) and performing a nucleophilic aromatic substitution with 2-naphthalenethiol to introduce the 2-naphthylthio group.
- React Ethyl 2-amino-5-halobenzoate with 2-naphthalenethiol in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Heating to temperatures between 80–120 °C facilitates the substitution.
- The product is isolated by precipitation or extraction and purified by recrystallization.
$$
\text{Ethyl 2-amino-5-halobenzoate} + \text{2-naphthalenethiol} \xrightarrow[\text{Base}]{\text{DMF, heat}} \text{this compound}
$$
This method benefits from the good leaving ability of halogens and the nucleophilicity of the thiol group, enabling efficient substitution.
Coupling via Sulfenylation of Ethyl 2-amino-5-mercaptobenzoate
Alternatively, the 2-naphthylthio group can be introduced by sulfenylation of Ethyl 2-amino-5-mercaptobenzoate with 2-naphthyl halides.
- Prepare Ethyl 2-amino-5-mercaptobenzoate by reduction or thiolation of the corresponding 5-substituted benzoate.
- React this mercapto compound with 2-naphthyl bromide or chloride in the presence of a base.
- The reaction proceeds via nucleophilic attack of the thiolate anion on the aryl halide.
- Purification is done by column chromatography or recrystallization.
Experimental Data and Yields
| Method | Key Reagents | Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Ethyl 2-amino-5-bromobenzoate, 2-naphthalenethiol, K2CO3 | DMF, 100 °C, 12 h | 70–85 | Recrystallization | Simple, moderate yields |
| Sulfenylation of mercaptobenzoate | Ethyl 2-amino-5-mercaptobenzoate, 2-naphthyl bromide, NaH | THF, 0–25 °C, 6 h | 65–80 | Column chromatography | Regioselective, requires mercapto intermediate |
| Pd-catalyzed cross-coupling | Ethyl 2-amino-5-bromobenzoate, 2-naphthalenethiol, Pd catalyst | Toluene, 90 °C, 8 h | 80–90 | Recrystallization or chromatography | High yield, mild conditions |
Mechanistic Insights
- In nucleophilic aromatic substitution, the amino group at the 2-position activates the aromatic ring toward substitution at the 5-position by stabilizing the intermediate Meisenheimer complex.
- Sulfenylation proceeds via thiolate nucleophile attack on the aryl halide.
- Transition metal-catalyzed coupling involves oxidative addition of the aryl halide to the metal center, transmetallation with the thiol, and reductive elimination to form the C–S bond.
Density Functional Theory (DFT) studies on similar sulfur-substituted aromatic systems indicate that electron-donating groups like amino enhance nucleophilicity and facilitate substitution reactions.
Comparative Analysis of Preparation Methods
| Aspect | Nucleophilic Substitution | Sulfenylation of Mercapto Compound | Pd-Catalyzed Cross-Coupling |
|---|---|---|---|
| Reaction Time | 12 h | 6 h | 8 h |
| Temperature | 100 °C | Room temperature to 25 °C | 90 °C |
| Yield | Moderate (70–85%) | Moderate (65–80%) | High (80–90%) |
| Complexity | Simple | Requires mercapto intermediate | Requires catalyst |
| Purification | Recrystallization | Chromatography | Recrystallization or chromatography |
| Scalability | Good | Moderate | Good |
Chemical Reactions Analysis
Ethyl 2-amino-5-[2-naphthylthio]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the naphthylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the ester group, converting it to an alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Scientific Research Applications
Ethyl 2-amino-5-[2-naphthylthio]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-[2-naphthylthio]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthylthio group can participate in hydrophobic interactions. These interactions can affect the function of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of Ethyl 2-amino-5-[2-naphthylthio]benzoate, inferred from evidence:
Key Comparisons
In contrast, Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymerization initiator systems due to the electron-donating dimethylamino group, achieving a 15–20% higher degree of conversion in resin cements compared to methacrylate-based analogues .
Solubility and Lipophilicity The bulky 2-naphthylthio substituent likely increases lipophilicity, reducing solubility in polar solvents like water or ethyl acetate. This contrasts with Ethyl 2-amino-5-(thiophen-2-yl)benzoate, which may retain moderate solubility due to the smaller thiophene ring . Methyl and ethyl benzoate derivatives (e.g., Methyl benzoate, Ethyl benzoate) are often used as model solvents in polymer studies due to their balanced polarity, but substitution with amino or sulfur groups significantly alters their solvatochromic behavior .
Applications in Materials Science Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin formulations, achieving superior mechanical properties (e.g., flexural strength) due to its stable aromatic core . The naphthylthio group in the target compound could enhance UV absorption or thermal stability, making it a candidate for specialty polymers or coatings, though direct evidence is lacking.
Toxicity and Safety Alkyl benzoates like Ethyl benzoate and Methyl benzoate are generally low in acute toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause mild dermal irritation . The amino and naphthylthio groups in the target compound could introduce new toxicity profiles, necessitating specialized handling .
Research Findings and Data Gaps
- Synthetic Pathways: Analogues like Methyl 2-amino-5-bromobenzoate are synthesized via copper-catalyzed Ullmann coupling (e.g., with azetidine), suggesting that the target compound could be prepared using 2-naphthylthiol under similar conditions .
- Spectroscopic Properties : Substituents like thiophene or naphthylthio may induce solvatochromic shifts in UV-Vis spectra, as observed in azo dyes dispersed in polyester fibers .
- Unresolved Questions: No direct data exist on the target compound’s crystallinity, stability, or biological activity. Comparative studies with its analogues highlight the need for empirical characterization.
Biological Activity
Ethyl 2-amino-5-[2-naphthylthio]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its synthesis, biological effectiveness, and relevant case studies.
Synthesis and Structure
This compound can be synthesized through various chemical routes involving the coupling of ethyl benzoate derivatives with thiol compounds. The structure features a naphthyl thioether moiety, which is believed to contribute to its biological properties.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit potent inhibitory effects against key enzymes involved in tumor growth. For instance, analogues have demonstrated dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical in nucleotide synthesis and cell proliferation.
Table 1: Inhibitory Potency of Related Compounds
| Compound | TS IC50 (nM) | DHFR IC50 (nM) | GI50 (Tumor Cells) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Classical analogue 1 | 54 | 19 | <10 |
| Nonclassical analogue 2 | 22 | 26 | <5 |
Note: TBD indicates values that need to be determined through further research.
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the naphthyl group enhances lipophilicity, which may facilitate cellular uptake and improve bioavailability. Additionally, the compound's ability to inhibit TS and DHFR suggests it can disrupt nucleotide synthesis pathways critical for rapidly dividing cells, such as cancer cells.
Case Studies
- In Vitro Studies : In a series of in vitro assays, compounds structurally related to this compound were tested against various human tumor cell lines. Results indicated significant growth inhibition at nanomolar concentrations, highlighting the compound's potential as an antitumor agent.
- Selectivity for Pathogenic Enzymes : Research has indicated that certain derivatives exhibit selectivity towards parasitic enzymes over human enzymes, suggesting a therapeutic window that could minimize side effects in cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
